
1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as MP-10, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In diabetes, this compound activates the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and energy metabolism. In neurological disorders, this compound activates the antioxidant response pathway, which helps to protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, this compound induces apoptosis and cell cycle arrest, which leads to the inhibition of tumor growth and proliferation. In diabetes, this compound improves insulin sensitivity and glucose uptake, which helps to regulate blood sugar levels. In neurological disorders, this compound has neuroprotective effects and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea in lab experiments is its wide range of applications in various fields of research. This compound has been found to have potential therapeutic effects in cancer, diabetes, and neurological disorders, which makes it a valuable tool for studying these diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Orientations Futures
There are several future directions for research on 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea. One area of research is the development of more potent and selective analogs of this compound, which may have improved therapeutic effects and fewer side effects. Another area of research is the identification of specific molecular targets of this compound, which may help to better understand its mechanism of action and potential therapeutic applications. Finally, future research may focus on the development of novel drug delivery systems for this compound, which may improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves the reaction of 3-methoxybenzylamine with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the addition of isocyanate. This results in the formation of this compound, which is then purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake in cells. In neurological research, this compound has been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-5-6-15(11-17)21-19(24)20-12-14-10-18(23)22(13-14)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGAIWSBVYXYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

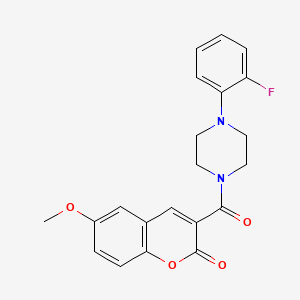

![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)
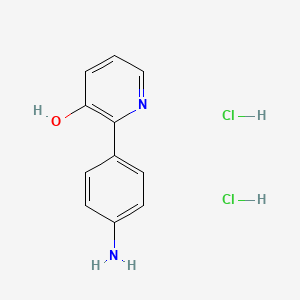
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2577132.png)
![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2577136.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2577138.png)
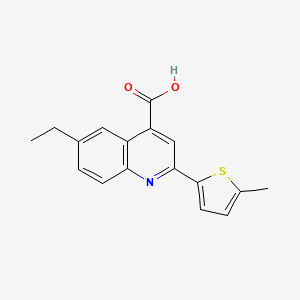
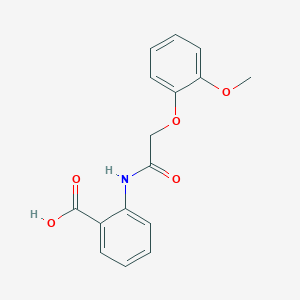
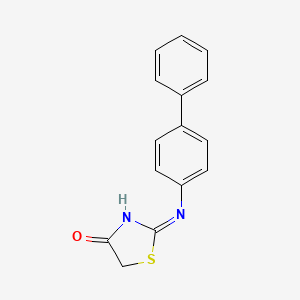

![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)